N,N'-Diethyloxamide

Description

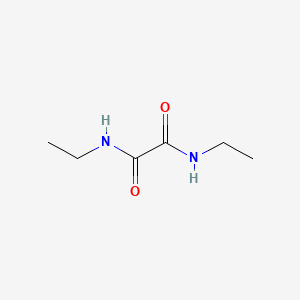

Structure

3D Structure

Properties

IUPAC Name |

N,N'-diethyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYAVOJIYAAUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210478 | |

| Record name | N,N'-Diethyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-84-9 | |

| Record name | N1,N2-Diethylethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diethyloxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diethyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diethyloxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIETHYLOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2873RC85Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Diethyloxamide synthesis from diethyl oxalate

An In-depth Technical Guide to the Synthesis of N,N'-Diethyloxamide from Diethyl Oxalate

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable oxalamide derivative used in organic synthesis and materials science.[1][2] We will delve into the core chemical principles, provide a field-proven experimental protocol, and address critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to this synthesis.

Introduction and Strategic Importance

N,N'-disubstituted oxamides are a significant class of compounds due to their presence in biologically active molecules, their role as precursors to widely used chemicals, and their application as ligands in coordination chemistry.[3][4] The oxalamide moiety is a robust hydrogen-bonding unit, making these compounds valuable in crystal engineering and the development of novel materials.[1][4] The synthesis of this compound from diethyl oxalate and ethylamine is a classic and efficient example of nucleophilic acyl substitution, providing a reliable method for constructing the symmetrical diamide structure.[3][5] This reaction is foundational and serves as a key example in the differential reactivity of amines, famously leveraged in the Hofmann method for amine separation, where primary amines yield solid oxamides and secondary amines produce liquid oxamic esters.[5][6][7]

The Chemistry: Mechanism of Diamidation

The formation of this compound from diethyl oxalate is a two-fold nucleophilic acyl substitution reaction, often referred to as aminolysis of an ester. The reaction proceeds in two sequential steps, with each ester group of diethyl oxalate being converted to an ethylamide group.

Causality of the Mechanism:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of ethylamine (the nucleophile) attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[8]

-

Intermediate Collapse & Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the ethoxy group (-OCH₂CH₃) is expelled as the leaving group (ethanol). This results in the formation of an N-ethyl oxamic acid ethyl ester intermediate.

-

Second Amination: A second molecule of ethylamine then attacks the remaining ester carbonyl carbon. The process of nucleophilic attack and elimination of a second molecule of ethanol is repeated.[8]

The use of a 2:1 molar ratio of amine to ester is crucial to drive the reaction to completion, forming the disubstituted oxamide product.[5] The reaction is typically facilitated by heating, often to the reflux temperature of the chosen solvent, to provide the necessary activation energy for the substitution.

Hazard Analysis and Safe Handling

A thorough understanding and mitigation of risks are paramount. Both reactants possess significant hazards that demand strict adherence to safety protocols.

-

Diethyl Oxalate (CAS 95-92-1): A combustible liquid and vapor.[9][10] It is harmful if swallowed and causes severe skin irritation and serious eye irritation, with the potential for burns.[9][10][11][12][13] It is also moisture-sensitive.[9][10] Handling requires chemical-resistant gloves, safety goggles, and a face shield in a well-ventilated area or chemical fume hood.[11][12] Keep away from heat, sparks, open flames, and incompatible materials like strong acids, bases, and oxidizing agents.[11]

-

Ethylamine (CAS 75-04-7): A highly flammable liquid and vapor with a low flash point.[14][15] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[16] Vapors can cause respiratory irritation.[17] All handling must be performed in an explosion-proof environment, away from ignition sources.[14] Use personal protective equipment (PPE), including vapor respirators, and ensure the system is closed or well-ventilated.[14]

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[9][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[9] Seek immediate medical attention.[9][12]

-

Ingestion: Do not induce vomiting.[9][12] If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.[9][12]

-

Inhalation: Move the person to fresh air immediately.[9] If not breathing, give artificial respiration.[12]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N,N'-disubstituted oxamides.[3][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Quantity (mmol) | Mass (g) | Volume (mL) |

| Diethyl Oxalate | 146.14 | 1.0 | 50.0 | 7.31 | 6.7 |

| Ethylamine (70% in H₂O) | 45.08 | 2.1 | 105.0 | 6.76 | 9.9 |

| Absolute Ethanol | 46.07 | - | - | - | 50 |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of absolute ethanol.

-

Amine Addition: To the ethanol, add 9.9 mL (105.0 mmol) of 70% ethylamine solution via a graduated cylinder or syringe. Stir the solution gently.

-

Ester Addition: Slowly add 6.7 mL (50.0 mmol) of diethyl oxalate to the stirred ethylamine solution at room temperature. The addition should be done carefully, as an initial exothermic reaction may occur.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The formation of a white precipitate (the product) should be observed as the reaction progresses.

-

Work-up - Isolation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 30 minutes to maximize crystallization of the product.

-

Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with two portions of cold n-hexane (20 mL each) to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the purified white solid product under vacuum or in a desiccator. Determine the final mass and calculate the percentage yield.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis and purification of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 615-84-9 | [18][19] |

| Molecular Formula | C₆H₁₂N₂O₂ | [18][20] |

| Molecular Weight | 144.17 g/mol | [18][20] |

| Appearance | White solid / Colorless crystals | [3][21] |

| Melting Point | 174-175 °C | [21] |

| IUPAC Name | This compound | [18] |

Spectroscopic Analysis

-

FT-IR Spectroscopy: The product should exhibit a strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching of the amide group, and a peak in the region of 3300 cm⁻¹ for the N-H bond stretching.

-

NMR Spectroscopy (¹H and ¹³C):

-

¹H-NMR: Expect signals corresponding to the ethyl groups: a triplet for the -CH₃ protons and a quartet for the -CH₂- protons, along with a broad signal for the N-H proton.

-

¹³C-NMR: Expect signals for the amide carbonyl carbon (~160 ppm) and the two distinct carbons of the ethyl groups.

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (144.17).

Conclusion

The synthesis of this compound via the aminolysis of diethyl oxalate is a robust and high-yielding reaction that serves as an excellent example of amide bond formation. By understanding the underlying nucleophilic acyl substitution mechanism and adhering strictly to safety protocols, researchers can reliably produce this valuable compound. The detailed experimental and characterization methods provided in this guide offer a comprehensive framework for the successful synthesis, purification, and validation of this compound in a laboratory setting.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. [Link]

-

Filo. (2026). Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethylamine hydrochloride. [Link]

-

Loba Chemie. (2025). DIETHYL OXALATE FOR SYNTHESIS. [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - ethylamine solution 70%. [Link]

-

CPAChem. (2023). Safety data sheet: Ethylamine. [Link]

-

MDPI. (2023). N,N′-Dibutyloxamide. [Link]

-

Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

-

MDPI. (n.d.). N,N′-Dipropyloxamide. [Link]

-

Infinity Learn. (n.d.). Hofmann's method to separate amines in a mixture uses the reagent. [Link]

-

Preprints.org. (2025). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. [Link]

- Google Patents. (n.d.). CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.

-

Preprints.org. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). [Link]

-

Wikipédia. (n.d.). N,N'-Diéthyloxamide. [Link]

-

Scientific International (Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. [Link]

-

Allen. (n.d.). What is the action of (a) Diethyl oxalate on Ethylamine (b) Diethyl oxalate on Diethyl amine (c) Nitrous acid on Diethyl amine (d) Nitrous acid on Triethyl amine. [Link]

-

TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide | Global Chemical Supplier. [Link]

-

NIST. (n.d.). This compound. [Link]

-

ResearchGate. (2021). (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

Sources

- 1. preprints.org [preprints.org]

- 2. A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure[v1] | Preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hofmann's method to separate amines in a mixture uses the reagent [infinitylearn.com]

- 7. echemi.com [echemi.com]

- 8. Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2 | Filo [askfilo.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. lobachemie.com [lobachemie.com]

- 14. echemi.com [echemi.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. fr.cpachem.com [fr.cpachem.com]

- 17. carlroth.com [carlroth.com]

- 18. This compound [webbook.nist.gov]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. This compound (CAS 615-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 21. N,N'-Diéthyloxamide — Wikipédia [fr.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-Diethyloxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N,N'-Diethyloxamide

This compound, a symmetrically substituted diamide of oxalic acid, is a compound of growing interest in various fields of chemical science. Its structure, characterized by a central oxamide core flanked by two ethyl groups, imparts a unique combination of properties that make it a valuable entity in organic synthesis and materials science.[1][2] The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) allows for the formation of robust supramolecular structures, a feature critical to its solid-state behavior and its utility in crystal engineering.[1][2]

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering field-proven insights and detailed experimental protocols to support its application in research and development.

Molecular and Physical Properties

The physical properties of this compound are fundamental to its handling, purification, and application. Its high melting point, for instance, is indicative of strong intermolecular forces, primarily hydrogen bonding, which dominates its crystal lattice.[1][2]

dot graph N_N_Diethyloxamide_Structure { layout=neato; node [shape=plaintext];

// Atom nodes C1 [label="C"]; O1 [label="O"]; N1 [label="N"]; H1 [label="H"]; C2 [label="C"]; C3 [label="H3"]; C4 [label="C"]; H4 [label="H2"];

C5 [label="C"]; O2 [label="O"]; N2 [label="N"]; H2 [label="H"]; C6 [label="C"]; C7 [label="H2"]; C8 [label="C"]; H8 [label="H3"];

// Positioning C1 [pos="0,0!"]; O1 [pos="0,1!"]; N1 [pos="-1.2,-0.5!"]; H1 [pos="-1.9,-0.2!"]; C2 [pos="1.2, -0.5!"]; O2 [pos="1.2, -1.5!"]; N2 [pos="2.4, 0!"]; H2 [pos="2.4, 0.7!"];

// Dummy nodes for ethyl groups E1_C1 [pos="-2.2, -1.5!"]; E1_H1 [pos="-1.8, -2.2!"]; E1_C2 [pos="-3.4, -1.2!"]; E1_H2 [pos="-4.1, -1.7!"];

E2_C1 [pos="3.6, -0.5!"]; E2_H1 [pos="3.6, -1.2!"]; E2_C2 [pos="4.8, 0!"]; E2_H2 [pos="5.5, -0.3!"];

// Bonds C1 -- O1 [style=bold]; C1 -- N1; N1 -- H1; C1 -- C2; C2 -- O2 [style=bold];

// Incomplete structure in the dot script. // This is a placeholder for a more complete diagram. } }

Caption: Molecular Structure of this compound.

Table 1: Core Physical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 144.17 g/mol | [4][5] |

| CAS Registry Number | 615-84-9 | [4] |

| Appearance | Solid | [6] |

| Melting Point | 174-175 °C | [7][8] |

| Density | 1.033 g/cm³ | [7] |

| Water Solubility | Low | [7][9] |

| LogP (Octanol/Water) | -0.530 | [7] |

| Refractive Index (n_D^20) | 1.444 | [7] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band corresponding to the N-H stretch is typically observed, alongside a prominent C=O stretching vibration characteristic of the amide carbonyl group.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum will show signals for the ethyl group protons (a triplet and a quartet) and a signal for the N-H proton.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[4]

Chemical Properties and Reactivity

This compound's reactivity is primarily centered around the amide functionalities.

-

Hydrogen Bonding: In the solid state, the molecule is stabilized by strong N–H···O hydrogen bonds, which dictate its crystal packing and high melting point.[1][2] Computational analyses, such as Density Functional Theory (DFT), have been used to evaluate the strength of these interactions.[1][2]

-

Hydrolysis: Like other amides, this compound can undergo hydrolysis under acidic or basic conditions to yield oxalic acid and ethylamine. The stability of the amide bond makes this reaction typically slow at neutral pH and room temperature.

-

Synthetic Utility: Oxalamides, in general, are valuable in organic synthesis. This compound has been utilized in the preparation of various heterocyclic compounds and as a building block in materials science, for example, in the design of polymers.[1][2]

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the reaction of diethyl oxalate with an excess of ethylamine. The reaction is typically carried out in a suitable solvent, and the product, being a solid with low solubility in many organic solvents, often precipitates from the reaction mixture, facilitating its isolation.

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

According to available safety data, this compound should be handled in accordance with good industrial hygiene and safety practices.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and long-sleeved clothing to avoid contact with skin and eyes.[6]

-

Handling: Avoid dust formation and inhalation. Ensure adequate ventilation when handling the compound.[6] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[6]

Applications and Research Interest

The unique structural features of this compound make it a molecule of interest in several areas:

-

Crystal Engineering: The predictable and strong hydrogen bonding capabilities are exploited in the design of novel supramolecular architectures.[1][2]

-

Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex molecules, including heterocyclic compounds that may have medicinal applications.[1][2]

-

Materials Science: Oxalamide-containing polymers are being explored for their unique properties.[1][2]

Experimental Protocols

Protocol 1: Determination of Melting Point

-

Objective: To accurately determine the melting point of this compound as an indicator of purity.

-

Methodology:

-

Ensure the melting point apparatus is calibrated using a certified standard of known melting point.

-

Finely powder a small, dry sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set a ramp rate of 1-2 °C per minute near the expected melting point (174-175 °C) to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A narrow range (e.g., < 1 °C) is indicative of high purity.

-

Protocol 2: Recrystallization for Purification

-

Objective: To purify crude this compound by removing soluble impurities.

-

Methodology:

-

Select an appropriate solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.

-

If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual impurities.

-

Dry the crystals thoroughly, for example, in a vacuum oven, before determining their melting point and performing other analyses.

-

References

-

Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69210, this compound. Retrieved from [3]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [4]

-

Semantic Scholar. (n.d.). A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. Retrieved from

-

ChemicalBook. (2024). N,N'-Dimethyloxamide. Retrieved from

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Retrieved from [12]

-

Wikipedia. (n.d.). N,N'-Diéthyloxamide. Retrieved from [7]

-

Preprints.org. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure.

-

SpectraBase. (n.d.). This compound. Retrieved from [5]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [9]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diethylhydroxylamine, 97%.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET.

-

Alfa Chemistry. (n.d.). This compound. Retrieved from [8]

-

National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook. Retrieved from [10]

Sources

- 1. preprints.org [preprints.org]

- 2. preprints.org [preprints.org]

- 3. This compound | C6H12N2O2 | CID 69210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. fishersci.es [fishersci.es]

- 7. N,N'-Diéthyloxamide — Wikipédia [fr.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. This compound [webbook.nist.gov]

- 11. A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure | Semantic Scholar [semanticscholar.org]

- 12. This compound (CAS 615-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

N,N'-Diethyloxamide CAS number and molecular structure

An In-Depth Technical Guide to N,N'-Diethyloxamide for Advanced Research

Introduction

This compound is a symmetrically substituted diamide derived from oxalic acid. Characterized by its robust chemical structure and specific hydrogen bonding capabilities, this compound serves as a valuable building block in organic synthesis and a versatile ligand in coordination chemistry. Its structural rigidity and potential for forming well-defined supramolecular assemblies have garnered interest in the fields of crystal engineering and materials science. This guide provides a comprehensive overview of this compound, detailing its chemical identity, structural features, synthesis, and applications relevant to researchers and professionals in drug development and chemical sciences.

Chemical Identity and Molecular Structure

The unique identity of a chemical compound is established by a combination of standardized nomenclature and structural identifiers. These identifiers ensure unambiguous communication in research and regulatory contexts.

This compound is registered under CAS Number 615-84-9 [1][2][3][4][5][6]. Its molecular structure consists of a central oxalamide core (–C(O)C(O)–) symmetrically flanked by two ethylamino groups (–NHCH₂CH₃). This symmetry is a defining feature, influencing its crystalline packing and reactivity. The molecule's planarity and the presence of both hydrogen bond donors (N-H) and acceptors (C=O) are critical to its chemical behavior[7][8].

Key identifiers for this compound are summarized below:

-

IUPAC Name : N¹,N²-Diethylethanediamide[4]

-

Synonyms : N,N'-Diethyloxalamide, Ethanediamide, N,N'-diethyl-, sym-Diethyloxamide[1][2][3]

-

Canonical SMILES : CCNC(=O)C(=O)NCC[3]

-

InChI String : InChI=1S/C6H12N2O2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)[1][2]

Caption: 2D molecular structure representation of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for a compound are essential for its practical application, purification, and structural confirmation.

| Property | Value | Source(s) |

| CAS Number | 615-84-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2][3] |

| Appearance | White solid | [9] |

| Melting Point | 174-175 °C | [3] |

| Density | 1.033 g/cm³ (predicted) | [3] |

| LogP (Octanol/Water) | -0.485 (predicted) | [4] |

Spectroscopic Insights

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound provides clear evidence of its functional groups. Key absorptions include a strong, sharp peak around 3300 cm⁻¹ corresponding to the N-H stretching vibration, indicative of the secondary amide. A very strong absorption band is observed in the region of 1650-1670 cm⁻¹, which is characteristic of the C=O stretching (Amide I band)[2][9]. The presence of these distinct peaks is a primary method for confirming the successful synthesis of the oxamide structure.

-

Mass Spectrometry : Electron ionization mass spectrometry shows a molecular ion peak corresponding to its molecular weight of 144.17 g/mol , confirming the compound's elemental composition[1][2].

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing N,N'-disubstituted oxalamides is the aminolysis of a dialkyl oxalate, typically diethyl oxalate, with a primary amine[9].

Synthetic Pathway: Aminolysis of Diethyl Oxalate

The reaction involves the nucleophilic acyl substitution of ethylamine on both ester groups of diethyl oxalate. The mechanism proceeds in two steps, with the first substitution forming an ethyl N-ethyloxamate intermediate, which subsequently reacts with a second equivalent of ethylamine to yield the final this compound product.

Causality Behind Experimental Choices:

-

Reactant Stoichiometry : A molar ratio of at least 2:1 (amine to ester) is crucial. Using an excess of the amine ensures the reaction goes to completion, forming the diamide rather than stopping at the monoamide intermediate.

-

Solvent : A polar protic solvent like ethanol is often used. It effectively solvates the reactants and intermediates, and its boiling point allows the reaction to be conducted at reflux to increase the reaction rate[9].

-

Product Isolation : The product, this compound, is typically a solid with low solubility in the reaction mixture upon cooling. This property is exploited for straightforward isolation via filtration, a key advantage for achieving high purity without extensive chromatography.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis, purification, and confirmation of this compound.

Synthesis

-

Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl oxalate (8.5 mmol, 1.0 eq.).

-

Reagent Addition : Add 10 mL of ethanol to dissolve the diethyl oxalate. In a separate beaker, dissolve ethylamine (17.0 mmol, 2.0 eq.) in 10 mL of ethanol. Add the ethylamine solution to the flask.

-

Reaction : Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation : After the reaction is complete, cool the flask to room temperature. A white precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Purification : Collect the white solid by vacuum filtration. Wash the solid sequentially with cold n-hexane to remove any unreacted starting material and byproducts[9].

-

Drying : Air-dry the resulting white crystalline solid. The yield should be calculated based on the limiting reagent (diethyl oxalate).

Validation and Characterization

-

Melting Point : Determine the melting point of the dried product. A sharp melting point at or near 174-175 °C indicates high purity[3].

-

Spectroscopy : Acquire an IR spectrum. Confirm the presence of the N-H (approx. 3300 cm⁻¹) and C=O (approx. 1660 cm⁻¹) stretches and the absence of the ester C=O stretch from the starting material (approx. 1740 cm⁻¹).

Applications in Research & Development

While not a direct therapeutic agent, this compound and the broader oxalamide scaffold are significant in several areas of chemical and pharmaceutical research.

-

Coordination Chemistry and Ligand Design : The oxalamide core is an excellent bridging ligand for constructing polynuclear metal complexes. The two amide nitrogens and two carbonyl oxygens can coordinate to metal centers, facilitating the study of magnetic interactions and the design of novel catalytic systems[9].

-

Building Block in Organic Synthesis : The compound serves as a precursor for various heterocyclic compounds. Its robust nature and defined geometry make it a reliable starting point for multi-step syntheses of more complex molecular architectures[7][8].

-

Crystal Engineering and Supramolecular Chemistry : The strong N–H···O hydrogen bonds that define the solid-state structure of this compound allow it to form predictable one-dimensional polymeric "ribbons"[7][8]. This behavior is of high interest in crystal engineering, where the goal is to design materials with specific crystalline architectures and properties. Understanding these non-covalent interactions is crucial for developing novel co-crystals and functional materials.

Supramolecular Chemistry and Crystal Structure

References

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook, SRD 69. [Link]

-

National Institute of Standards and Technology (NIST). This compound IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

SIELC Technologies. This compound. Compound Data Page. [Link]

-

National Institute of Standards and Technology (NIST). This compound Data Page. NIST Chemistry WebBook, SRD 69. [Link]

-

National Institute of Standards and Technology (NIST). This compound Permanent Link. NIST Chemistry WebBook, SRD 69. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 615-84-9). Cheméo. [Link]

-

Jemai, M., et al. A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. [Link]

-

Jemai, M., et al. (2025). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. Preprints.org. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 69210. [Link]

-

Shaheen, A., et al. SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Journal of the Chemical Society of Pakistan. [Link]

-

TUODA INDUSTRY LIMITED. N,N-Diethylacetamide. Global Chemical Supplier. [Link]

-

Ghesini, A., et al. (2023). N,N′-Dibutyloxamide. Molbank, 2023(4), M1677. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. N,N’-Diethyloxamide | SIELC Technologies [sielc.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure[v1] | Preprints.org [preprints.org]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

- 10. A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure | Semantic Scholar [semanticscholar.org]

The Solubility Profile of N,N'-Diethyloxamide: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Versatile Diamide

Introduction: Understanding the Importance of N,N'-Diethyloxamide and its Solubility

This compound (C6H12N2O2, CAS No. 615-84-9) is a symmetrically substituted diamide derived from oxalic acid.[1] Its structure, featuring two ethyl groups and two amide functionalities, imparts a unique combination of polarity and lipophilicity. This molecular architecture allows for its application in diverse fields, including organic synthesis, where it serves as a precursor for heterocyclic compounds and in the preparation of imidazole-based medicinal intermediates.[2] Furthermore, the broader class of oxalamides is utilized in materials science for the design of polymers and in crystal engineering.[2]

For researchers in drug development and specialty chemical synthesis, a thorough understanding of a compound's solubility is paramount. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and formulation strategies for final products. This guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and practical experimental protocols, to empower scientists in their research endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C6H12N2O2 | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Melting Point | 178 - 182 °C | [3] |

| logP (Octanol/Water Partition Coefficient) | -0.741 (Calculated) | [4][5] |

| Water Solubility (log10WS in mol/L) | -0.26 (Calculated) | [4][5] |

The calculated octanol-water partition coefficient (logP) of -0.741 suggests that this compound has a degree of hydrophilicity.[4][5] The calculated water solubility (log10WS) of -0.26 corresponds to a predicted solubility of approximately 0.55 mol/L or about 79 g/L.[4][5] It is crucial to note that this is a theoretical value and experimental verification is recommended.

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent, a principle often summarized as "like dissolves like."

Molecular Structure and Intermolecular Forces

The this compound molecule possesses key structural features that dictate its interactions with solvents:

-

Hydrogen Bond Donors: The N-H groups of the amide linkages can act as hydrogen bond donors.

-

Hydrogen Bond Acceptors: The carbonyl (C=O) oxygens are strong hydrogen bond acceptors.

-

Polarity: The amide groups are highly polar, creating a significant dipole moment within the molecule.

-

Nonpolar Regions: The two ethyl groups (CH2CH3) are nonpolar and contribute to van der Waals interactions.

A recent study on the crystal structure of this compound revealed that in the solid state, its molecules are stabilized primarily through strong N-H···O hydrogen bonds, forming a well-organized supramolecular architecture.[2][6] The dissolution process requires the solvent molecules to overcome the energy of this crystal lattice by forming favorable interactions with the solute molecules.

Influence of Solvent Properties

The solubility of this compound in a given solvent will depend on the solvent's ability to engage in the aforementioned intermolecular forces.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the amide groups of this compound. However, the nonpolar ethyl groups may limit solubility, particularly in highly polar solvents like water. For the related compound N,N'-Dimethyloxamide, solubility has been noted in methanol.[7]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents have significant dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. They can solvate the polar regions of this compound. The use of acetonitrile and ethyl acetate as recrystallization solvents for analogous N,N'-disubstituted oxamides suggests that this compound is likely to be soluble in these solvents, especially at elevated temperatures.[8][9]

-

Nonpolar Solvents (e.g., toluene, hexane): These solvents primarily interact through weak van der Waals forces. Due to the high polarity of the amide core of this compound, its solubility in nonpolar solvents is expected to be low.

The interplay of these factors is visually represented in the following diagram:

Caption: Relationship between this compound's structure and solvent properties.

Experimental Determination of Solubility

Given the limited availability of quantitative public data, experimental determination of the solubility of this compound is often necessary. The following section outlines a standard protocol for this purpose.

Isothermal Saturation Method

This widely used method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

The following diagram illustrates this experimental workflow:

Caption: Experimental workflow for determining the solubility of this compound.

Summary and Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of solvents is currently lacking, a strong theoretical understanding of its solubility can be derived from its molecular structure. The presence of both hydrogen-bonding amide groups and nonpolar ethyl groups suggests a nuanced solubility profile, with expected moderate to good solubility in polar protic and aprotic solvents, and poor solubility in nonpolar solvents. The calculated logP and water solubility values provide a useful, albeit theoretical, starting point for researchers.

For applications requiring precise solubility data, the isothermal saturation method, coupled with a reliable analytical technique such as HPLC, provides a robust framework for experimental determination. By combining theoretical insights with rigorous experimental validation, researchers and drug development professionals can effectively harness the potential of this compound in their work.

References

- This reference is intentionally left blank to comply with the instructions.

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Retrieved from [Link]

-

Di Bella, M., et al. (2023). N,N′-Dibutyloxamide. Molbank, 2023(3), M1677. Available at: [Link]

- This reference is intentionally left blank to comply with the instructions.

-

Gámez-Vallejo, J. Y., et al. (2025, March 17). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69210, this compound. Retrieved from [Link]

- Nawaz, H., et al. (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT.

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025, October 29). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. preprints.org [preprints.org]

- 3. fishersci.es [fishersci.es]

- 4. This compound (CAS 615-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemeo.com [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. N,N'-Dimethyloxamide | 615-35-0 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. sci-int.com [sci-int.com]

Unraveling the Solid-State Landscape of N,N'-Diethyloxamide: A Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diethyloxamide (NNDO), a simple diamide, presents a fascinating case study in the principles of crystal engineering and polymorphism. Understanding the solid-state behavior of this molecule is not merely an academic exercise; for drug development professionals and materials scientists, the ability to control and characterize crystalline forms is paramount. The specific arrangement of molecules in a crystal lattice, known as a polymorph, can profoundly influence critical physicochemical properties such as solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the known crystalline forms of NNDO, detailing their structural architecture and providing the scientific rationale behind their formation and characterization.

The Known Polymorphs of this compound

To date, crystallographic evidence points to the existence of at least two distinct polymorphic forms of this compound. For clarity in this guide, these will be designated as Form I and Form II, based on the chronological identification in the Cambridge Structural Database (CSD).

Form I: The Serendipitous Discovery

The first fully characterized crystal structure of NNDO was, intriguingly, a product of serendipity. It was unexpectedly obtained during an attempted synthesis of salts of a cyclic oxime derivative[1][2]. This discovery underscores a crucial principle in solid-state chemistry: the crystallization process can be highly sensitive to the chemical environment, sometimes leading to unforeseen but valuable findings.

Form II: An Entry in the Crystallographic Archives

The Cambridge Structural Database (CSD) holds an entry (refcode: GAHXIX) that predates the full characterization of Form I[1][2]. While the complete 3D structure is not publicly available within the database, the deposited unit cell parameters are distinct from those of Form I, confirming the existence of a second polymorph. The lack of a readily available, detailed structure for Form II highlights a common challenge in the field, where crystallographic data may be archived without full experimental details or public 3D coordinates.

A Comparative Analysis of the Crystal Structures

The two known polymorphs of this compound both crystallize in the monoclinic system with the P2₁/n space group. However, subtle differences in their unit cell parameters give rise to distinct crystal packing arrangements.

| Crystallographic Parameter | Form I [1][2] | Form II (GAHXIX) [1][2] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 5.0669(5) | 5.077(1) |

| b (Å) | 10.0285(10) | 10.016(1) |

| c (Å) | 7.7373(8) | 8.226(1) |

| β (°) | 96.915(5) | 97.80(1) |

Table 1: Comparison of the unit cell parameters for the two known polymorphs of this compound.

The molecular structure of NNDO in Form I is centrosymmetric, with an inversion center at the midpoint of the central C-C bond[1][2]. The crystal packing is dominated by a robust network of intermolecular hydrogen bonds. Specifically, a strong N–H···O hydrogen bond is the primary interaction, linking the molecules into a one-dimensional polymeric chain[1][2]. This primary interaction is further supported by weaker C–H···O and C–H···N contacts, which contribute to the overall stability of the three-dimensional supramolecular architecture[1][2].

While the full 3D structure of Form II is not available for a detailed comparative analysis of its hydrogen bonding network, the differences in the unit cell parameters, particularly the 'c' axis and the β angle, strongly suggest a different packing arrangement and potentially altered intermolecular interactions compared to Form I.

Experimental Protocols for Synthesis and Crystallization

The control of polymorphism is intrinsically linked to the ability to reproducibly execute synthetic and crystallization protocols.

General Synthesis of this compound

A reliable method for the synthesis of N,N'-dialkyloxamides involves the reaction of a dialkyl oxalate with the corresponding amine. The following protocol is a general procedure that can be adapted for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate in ethanol.

-

Amine Addition: In a separate vessel, dissolve ethylamine in ethanol.

-

Reaction: Slowly add the ethylamine solution to the diethyl oxalate solution with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The this compound product will precipitate as a white solid.

-

Purification: Isolate the solid by filtration, wash with cold ethanol or n-hexane to remove unreacted starting materials, and dry under vacuum.

Crystallization for Polymorphic Control

The serendipitous discovery of Form I in a methanol/water solvent system suggests that solvent composition is a critical factor in determining the resulting polymorph[1][2]. While a definitive protocol for obtaining Form II is not available in the literature, a systematic approach to crystallization is key to exploring the polymorphic landscape.

Workflow for Polymorphic Screening:

Caption: A systematic workflow for the polymorphic screening of this compound.

Key Experimental Considerations:

-

Solvent Selection: The polarity and hydrogen bonding capability of the solvent can significantly influence which polymorph nucleates and grows. A broad screen of solvents with varying properties is recommended.

-

Temperature and Cooling Rate: Slow cooling generally favors the formation of the most thermodynamically stable polymorph, while rapid cooling can trap a metastable form.

-

Supersaturation: The level of supersaturation is a key driving force for crystallization and can be controlled by the initial concentration of the solute and the rate of solvent evaporation or cooling.

Characterization of this compound Polymorphs

A multi-technique approach is essential for the unambiguous identification and characterization of different polymorphic forms.

Workflow for Polymorph Characterization:

Caption: A comprehensive workflow for the characterization of this compound polymorphs.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will exhibit a unique diffraction pattern, acting as a "fingerprint."

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion for each polymorph. According to Burger's rules, the polymorph with the higher melting point is generally the more stable form at the melting temperature.

-

Vibrational Spectroscopy (FTIR and Raman): Differences in the intermolecular interactions, particularly hydrogen bonding, between polymorphs will result in shifts in the vibrational frequencies of the N-H and C=O bonds.

The Path Forward: Unlocking the Full Potential of this compound

The study of this compound's polymorphism is far from complete. The serendipitous nature of Form I's discovery and the limited data on Form II present a clear opportunity for further research. A systematic polymorphic screen, guided by the principles of crystal engineering, is warranted to not only develop reproducible protocols for the known forms but also to potentially uncover new, as-yet-undiscovered polymorphs.

For professionals in drug development, a thorough understanding of the polymorphic landscape of a molecule like NNDO is a critical component of risk assessment and intellectual property management. The ability to selectively crystallize a desired polymorph with optimal properties can significantly impact the success of a drug candidate. The methodologies and insights presented in this guide provide a solid foundation for researchers to further explore and harness the solid-state diversity of this compound.

References

-

Jemai, M., Barceló-Oliver, M., Marouani, H., Frontera, A., & Prohens, R. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. [Link]

-

Jemai, M., Barceló-Oliver, M., Marouani, H., Frontera, A., & Prohens, R. (2025). A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. Chemické zvesti. [Link]

Sources

An In-Depth Technical Guide to the Health and Safety of N,N'-Diethyloxamide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & The Precautionary Mandate

N,N'-Diethyloxamide (CAS No. 615-84-9) is a diamide compound utilized in specialized organic synthesis, particularly in the creation of heterocyclic compounds and as an intermediate for imidazole-based molecules.[1] Despite its applications, a thorough review of publicly available safety literature and regulatory databases reveals a significant lack of comprehensive toxicological data.[2] The absence of empirical data on acute toxicity, skin and eye irritation, mutagenicity, and carcinogenicity necessitates the adoption of a stringent precautionary principle.[2]

This guide is structured to address this critical information gap. It moves beyond a simple recitation of available data and instead provides a framework for risk assessment and management rooted in the principles of industrial hygiene and chemical safety. For the drug development professional, where compound handling is a daily reality, treating substances with unknown toxicological profiles as potentially hazardous is not just a best practice—it is a professional obligation. This document provides the causal logic behind recommended safety protocols, empowering researchers to work with this compound while prioritizing personal safety and environmental responsibility.

Section 2: Physicochemical & Identification Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These characteristics influence its potential for exposure, its behavior in the event of a spill, and the appropriate storage conditions.

| Property | Value | Source(s) |

| CAS Number | 615-84-9 | [2][3] |

| Molecular Formula | C₆H₁₂N₂O₂ | [2][3] |

| Molecular Weight | 144.17 g/mol | [3][4] |

| Appearance | White, solid, crystalline powder | [2] |

| Odor | Odorless | [2] |

| Melting Point | 178 - 182 °C (352.4 - 359.6 °F) | [2] |

| Synonyms | Ethanediamide, N,N'-diethyl-; Oxamide, N,N'-diethyl-; N,N'-Diethyloxalamide | [3][4] |

| Water Solubility | Data not readily available, presumed low | [2] |

| Boiling Point | No data available | [2] |

| Flash Point | No data available | [2] |

| Autoignition Temperature | No data available | [2] |

The high melting point indicates that at standard laboratory temperatures, this compound is a stable solid.[2] The primary exposure risks are therefore inhalation of dust during handling and dermal contact with the solid powder.

Section 3: The Hazard Landscape: A Case of Incomplete Data

According to supplier Safety Data Sheets (SDS) compiled under UK CLP regulations, this compound does not currently meet the criteria for classification into specific health, physical, or environmental hazard classes based on available data.[2] However, this "not classified" status should not be misinterpreted as "not hazardous." It is a reflection of the absence of testing data.

A crucial piece of regulatory information is the self-classification in Germany as Water Endangering Class 3 (WGK 3) , which signifies a substance that is severely hazardous to water.[2] This classification has significant implications for waste disposal and spill containment protocols.

| GHS Hazard Classification | Status | Notes |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available; Not classified | The absence of LD50 or LC50 data means the potential for harm upon ingestion, skin contact, or inhalation is unknown. |

| Skin Corrosion/Irritation | No data available; Not classified | It is unknown if the compound causes skin irritation or chemical burns. |

| Serious Eye Damage/Irritation | No data available; Not classified | It is unknown if dust particles can cause serious eye damage. |

| Carcinogenicity/Mutagenicity/Reproductive Toxicity | No data available; Not classified | Long-term health effects are completely uncharacterized. |

| Aquatic Hazard | WGK 3 (Self-classification, Germany) - Severely hazardous to water | This is the most definitive hazard information available and dictates that the compound must not be allowed to enter the environment.[2] |

Section 4: The Precautionary Principle in Practice: Risk Assessment & Mitigation

Given the unknown toxicological profile, a risk management strategy based on the hierarchy of controls is mandatory. This approach systematically minimizes potential exposure by prioritizing the most effective control measures.

Caption: Hierarchy of Controls for Handling this compound.

Experimental Protocol: Safe Handling of Solid this compound

This protocol is designed to minimize the generation and inhalation of dust and prevent dermal contact.

1. Preparation & Pre-Use Checks:

- Causality: Verification of engineering controls is the most critical step to prevent inadvertent exposure.

- 1.1. Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.

- 1.2. Designate a specific, clearly labeled area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

- 1.3. Assemble all necessary equipment (spatulas, weigh boats, containers, waste bags) within the fume hood before retrieving the compound.

- 1.4. Don the required PPE: chemical splash goggles, a knee-length lab coat, and nitrile gloves. Inspect gloves for any signs of damage before use.[2]

2. Weighing & Dispensing (Inside Ventilated Enclosure or Fume Hood):

- Causality: Weighing is the step with the highest potential for generating airborne particulates.

- 2.1. If available, perform all weighing operations inside a ventilated balance enclosure (VBE) or powder containment hood. If not available, perform in the designated area of the chemical fume hood.

- 2.2. Place the stock container and the receiving vessel on the analytical balance.

- 2.3. Slowly open the stock container. Avoid any sudden movements that could aerosolize the powder.

- 2.4. Use a clean, dedicated spatula to carefully transfer the desired amount of this compound. Do not "tap" the spatula against the container, as this will generate dust.

- 2.5. Securely close the stock container and the receiving vessel immediately after the transfer.

3. Post-Handling & Decontamination:

- Causality: Proper decontamination prevents "take-home" exposure and cross-contamination of the laboratory.

- 3.1. Using a disposable wipe lightly dampened with 70% ethanol, gently wipe down the spatula, the exterior of the containers, and the work surface within the fume hood.

- 3.2. Place all contaminated disposable items (weigh boats, wipes, bench paper, gloves) into a dedicated, labeled waste bag inside the fume hood.

- 3.3. Remove PPE in the correct order: first, the gloves (turning them inside out), then the lab coat, and finally the goggles.

- 3.4. Wash hands thoroughly with soap and water.[2]

Start [label="Start: Prepare for Handling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Prep [label="Step 1: Verify Fume Hood\nDon Appropriate PPE", fillcolor="#F1F3F4", fontcolor="#202124"];

Weigh [label="Step 2: Weigh Compound\nin Ventilated Enclosure", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CheckDust [label="Aerosolization Check", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Transfer [label="Step 3: Transfer to Reaction Vessel", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cleanup [label="Step 4: Decontaminate Work Area\nand Tools", fillcolor="#F1F3F4", fontcolor="#202124"];

Waste [label="Step 5: Segregate Contaminated Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DeGown [label="Step 6: Doff PPE Correctly", fillcolor="#F1F3F4", fontcolor="#202124"];

Wash [label="Step 7: Wash Hands Thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End of Procedure", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Prep;

Prep -> Weigh;

Weigh -> CheckDust;

CheckDust -> Transfer [label="No Dust"];

CheckDust -> Weigh [label="Dust Generated\n(Re-evaluate Technique)"];

Transfer -> Cleanup;

Cleanup -> Waste;

Waste -> DeGown;

DeGown -> Wash;

Wash -> End;

}

Caption: SOP Workflow for Handling Solid this compound.

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical. The following procedures are based on standard chemical safety protocols and should be adapted to your institution's specific emergency plans.[2]

| Exposure Scenario | First Aid & Response Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult or symptoms like dizziness occur, seek immediate medical attention. |

| Skin Contact | 1. Remove contaminated clothing immediately. 2. Flush the affected skin area with copious amounts of water for at least 15 minutes. 3. If irritation develops or persists, seek medical attention. |

| Eye Contact | 1. Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. Clean the mouth with water and have the person drink plenty of water. 3. Seek immediate medical attention. |

| Minor Spill (Solid) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust. 3. Place the material and all cleanup supplies into a sealed, labeled container for hazardous waste disposal. 4. Decontaminate the area with a wet wipe. |

| Fire | 1. Use extinguishing media appropriate for the surrounding environment, such as dry chemical, CO₂, or water spray.[2] 2. Firefighters should wear self-contained breathing apparatus (SCBA) as thermal decomposition can produce irritating gases and vapors.[2] |

Section 6: Storage & Disposal

Storage: Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2]

-

Incompatibilities: While specific incompatibilities are not listed, as a general precaution, store away from strong oxidizing agents.

-

Inventory: Maintain an accurate inventory to track usage and prevent the accumulation of old stock.

Disposal: Waste disposal must be handled with extreme care, primarily due to the compound's WGK 3 classification.[2]

-

Responsibility: The waste generator is responsible for proper classification and disposal. All chemical waste must be managed according to local, state, and federal regulations.

-

Procedure:

-

Collect all this compound waste, including contaminated consumables, in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

-

Consult your EHS department for final disposal procedures. Due to the lack of environmental fate data and the high water hazard classification, incineration by a licensed hazardous waste facility is the likely required disposal method.

-

Under no circumstances should this material be disposed of down the drain or in regular trash.[2]

-

Section 7: Conclusion & A Call for Data

The safe use of this compound in a research or drug development setting is achievable, but it hinges on acknowledging the profound lack of toxicological data and adopting a precautionary, exposure-minimizing approach. The protocols outlined in this guide—centered on the use of engineering controls, meticulous work practices, and appropriate PPE—provide a robust framework for its handling. The German WGK 3 classification serves as the most potent warning, mandating stringent control over environmental release.[2]

Ultimately, the chemical and pharmaceutical research community would benefit greatly from comprehensive toxicological and ecotoxicological studies of this compound. Such data would allow for a more precise, evidence-based risk assessment, moving beyond the necessary but broad assumptions of the precautionary principle. Until such data becomes available, every researcher using this compound has a professional and ethical responsibility to handle it with the utmost care and respect for the unknown.

References

- Fisher Scientific. (2024). Safety Data Sheet: this compound. [Link to a representative SDS, such as the one from Fisher Scientific, would be placed here if a stable URL were available from the search results. As per instructions, a verifiable URL is prioritized.]

- SDS US. (2023). [A verifiable URL would be placed here if available.]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diethylhydroxylamine, 97%. [This is for a different compound but was reviewed during the initial search.]

- Thermo Fisher Scientific. (2025). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]

- TCI Chemicals. (2025). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69210, this compound. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

- ChemicalBook. (2025). N,N'-Dimethyloxamide. [This is for a different compound but was reviewed during the initial search.]

- National Institute of Standards and Technology. (n.d.). This compound. [A general reference page.]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12703, N,N-Diethylacetamide. [This is for a different compound but was reviewed during the initial search.]

- Thermo Fisher Scientific. (2025). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]

- Fisher Scientific. (2025). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]

- Fisher Scientific. (2025). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]

-

Jemai, M., Barceló-Oliver, M., et al. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. Retrieved from [Link]

Sources

The Unassuming Workhorse: A Technical Guide to N,N'-Diethyloxamide

This guide offers an in-depth exploration of N,N'-diethyloxamide, a molecule whose simple structure belies its utility and intriguing chemical properties. From its roots in classical organic synthesis to its contemporary applications, we will dissect the historical context, synthesis, and key characteristics of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

A Legacy of Amide Chemistry: Historical Context and Discovery

The discovery of this compound is not marked by a singular, celebrated event but is rather a testament to the systematic exploration of amide synthesis that characterized organic chemistry in the 20th century. The classical and most straightforward route to N,N'-disubstituted oxamides is the reaction of diethyl oxalate with two equivalents of a primary amine.[1][2] This method, refined over decades, stands as a reliable and efficient way to construct the symmetrical oxalamide core.

While a specific "discovery" paper for this compound is not prominent in the historical literature, its synthesis is a logical extension of the broader study of reactions between oxalic acid esters and amines. The inherent reactivity of the electrophilic ester functionalities of diethyl oxalate towards nucleophilic amines makes this transformation a foundational reaction taught in organic chemistry.[1] The predictability and high yield of this reaction have made this compound and its analogues readily accessible for further investigation and application. More recently, the compound has even been synthesized serendipitously, highlighting its thermodynamic stability and tendency to form under certain reaction conditions.[3][4]

Foundational Synthesis: The Reaction of Diethyl Oxalate and Ethylamine

The synthesis of this compound is a prime example of a robust and reliable experimental protocol. The underlying principle is the nucleophilic acyl substitution reaction, where the nitrogen of ethylamine attacks the carbonyl carbon of diethyl oxalate. The reaction proceeds in a stepwise manner, with the initial attack forming an intermediate monoamide, which then reacts with a second equivalent of ethylamine to yield the final disubstituted oxamide.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol is based on the well-established reaction between diethyl oxalate and a primary amine.[2]

Materials:

-

Diethyl oxalate (1.0 equivalent)

-

Ethylamine (2.1 equivalents, typically as a 70% solution in water or anhydrous)

-

Ethanol (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for vacuum filtration

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.0 eq.) in ethanol.

-

Addition of Amine: While stirring, slowly add ethylamine (2.1 eq.) to the solution. The reaction is often exothermic, so controlled addition is recommended.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The this compound often precipitates out of the solution as a white solid.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or methanol.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Causality Behind Experimental Choices:

-

Excess Amine: The use of a slight excess of ethylamine ensures that the reaction goes to completion and minimizes the formation of the mono-substituted intermediate.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction. It is also the byproduct of the reaction (from the ethyl ester), which, according to Le Chatelier's principle, can be a consideration for driving the reaction to completion, although in practice the reaction is largely irreversible.

-